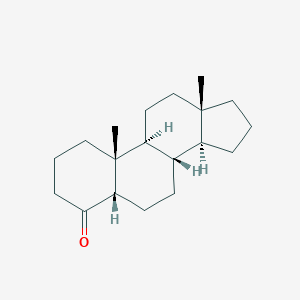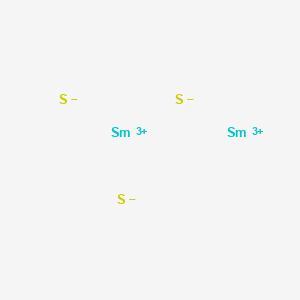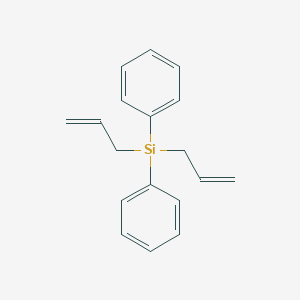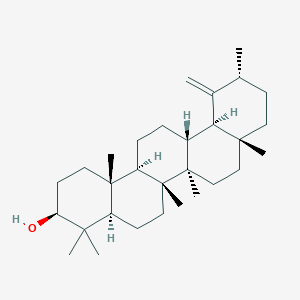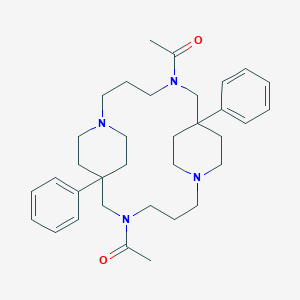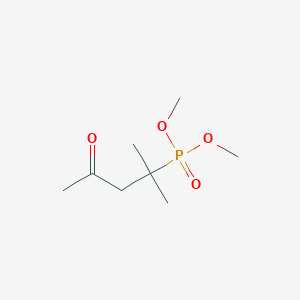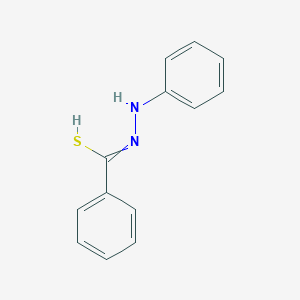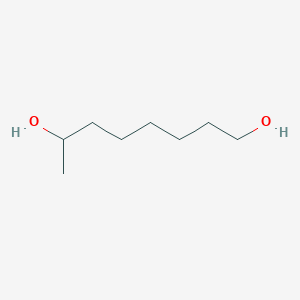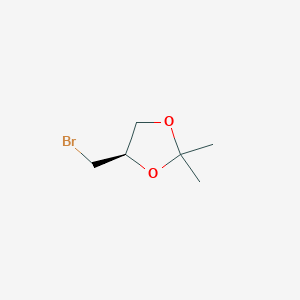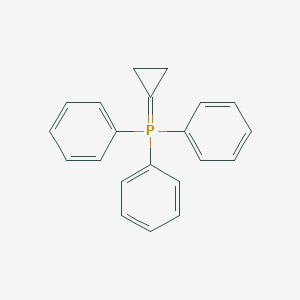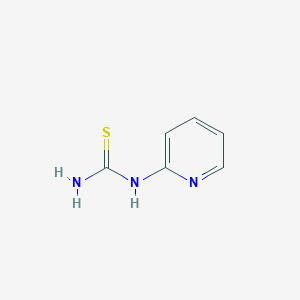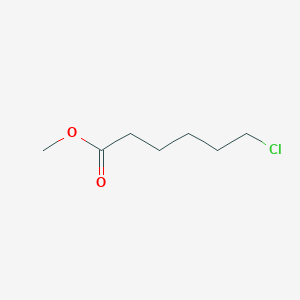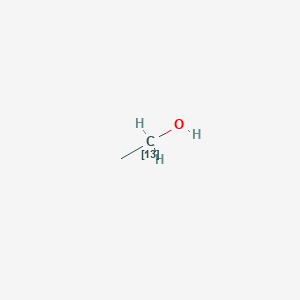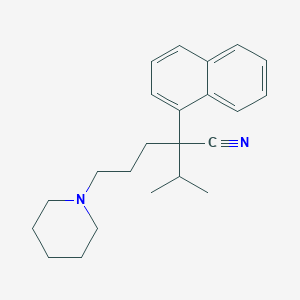
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as PVN and is a member of the naphthylpiperidine family of compounds. PVN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of PVN is not fully understood, but it is believed to act as a dopamine receptor agonist. PVN has been shown to bind to the dopamine D2 receptor with high affinity and has been studied for its potential use in the treatment of Parkinson's disease.
生化学的および生理学的効果
PVN has been shown to have various biochemical and physiological effects. PVN has been shown to increase the release of dopamine in the brain and has been studied for its potential use in the treatment of various neurological disorders. PVN has also been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
実験室実験の利点と制限
PVN has several advantages and limitations for lab experiments. PVN is a potent dopamine receptor agonist and has high affinity for the dopamine D2 receptor. PVN has been shown to be effective in various in vitro and in vivo studies. However, PVN has limited solubility in water and requires the use of organic solvents for its preparation. PVN is also relatively expensive and requires specialized equipment for its synthesis.
将来の方向性
There are several potential future directions for the study of PVN. PVN has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions. Future studies could focus on the development of new PVN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of PVN in combination with other drugs for the treatment of various diseases.
合成法
PVN can be synthesized using various methods, including the reaction of alpha-isopropyl-alpha-1-naphthylamine with valeronitrile in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as acetic acid and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of alpha-isopropyl-alpha-1-naphthylamine with cyanogen bromide followed by alkylation with 1-chloropentane.
科学的研究の応用
PVN has been widely used in scientific research for its potential applications in various fields. PVN has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions.
特性
CAS番号 |
13326-36-8 |
|---|---|
製品名 |
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- |
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC名 |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3 |
InChIキー |
PSHNFVQADQZHDI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
同義語 |
α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



